molecular formula C14H19N5O2S2 B6472301 N-{1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640845-63-0

N-{1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6472301
CAS No.: 2640845-63-0
M. Wt: 353.5 g/mol
InChI Key: KXHGKDNEBGBFDA-UHFFFAOYSA-N
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Description

N-{1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide is a sulfonamide-containing small molecule characterized by a pyrimidine core substituted with a cyano group at position 5 and a methylsulfanyl group at position 2. The piperidine ring at position 4 of the pyrimidine is further functionalized with a cyclopropanesulfonamide moiety.

The methylsulfanyl group contributes to lipophilicity, which may influence membrane permeability. The cyclopropanesulfonamide group introduces conformational rigidity and hydrogen-bonding capacity, critical for target engagement .

Properties

IUPAC Name

N-[1-(5-cyano-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S2/c1-22-14-16-8-10(7-15)13(17-14)19-6-2-3-11(9-19)18-23(20,21)12-4-5-12/h8,11-12,18H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHGKDNEBGBFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide is a compound of interest in medicinal chemistry, particularly in the context of its biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C12H16N4O2S
  • Molecular Weight : 284.35 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC12H16N4O2S
Molecular Weight284.35 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression, potentially impacting cell proliferation and survival.

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance, studies involving analogs have reported IC50 values in the low micromolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth.

Case Study: In Vitro Antitumor Efficacy

A study conducted by Gangjee et al. (2009) demonstrated that related pyrimidine derivatives showed moderate inhibitory activity against several human tumor cell lines with GI50 values ranging from 10510^{-5} to 10610^{-6} M . Such findings suggest that this compound could possess similar antitumor efficacy.

Neuropharmacological Effects

In addition to its antitumor potential, compounds with similar structures have been evaluated for neuroleptic activity. The introduction of piperidine and pyrimidine moieties has been shown to enhance binding affinity to neurotransmitter receptors, suggesting possible applications in treating neuropsychiatric disorders.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibitory effect on cancer cell linesGangjee et al., 2009
NeuropharmacologicalPotential neuroleptic effectsResearchGate

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several sulfonamide- and heterocycle-containing molecules reported in crystallographic and synthetic studies. Below is a comparative analysis based on substituents, biological relevance, and physicochemical properties:

Compound Name Core Structure Key Substituents Reported Applications References
N-{1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide Pyrimidine + piperidine 5-cyano, 2-methylsulfanyl, cyclopropanesulfonamide Potential kinase inhibitor (hypothetical)
N-[(3R)-1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanesulfonamide Pyrazolo-pyrimidine + piperidine Pyrazolo[3,4-d]pyrimidine core, methanesulfonamide C3larvin toxin inhibitor
N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide Pyrrolo-pyridine + cyclopentane 5-nitro-pyrrolopyridine, ethylcyclopentane, cyclopropanesulfonamide Anticancer candidate (patent example)
N-(1-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide Imidazo-pyrrolo-pyrazine + pyrrolidine Imidazo-pyrrolo-pyrazine core, pyrrolidine, cyclopropanesulfonamide Kinase-targeted therapeutic (patent example)

Key Observations

Core Heterocycle Variability :

  • The pyrimidine core in the target compound contrasts with the pyrazolo-pyrimidine in and the imidazo-pyrrolo-pyrazine in . These variations influence electronic properties and binding specificity. For instance, the pyrazolo-pyrimidine in exhibits enhanced hydrogen-bonding capacity due to the fused pyrazole ring, which may explain its role as a C3larvin toxin inhibitor .

Substituent Effects: The 5-cyano group in the target compound distinguishes it from the 5-nitro-pyrrolopyridine in . Nitro groups, by contrast, are bulkier and may introduce steric hindrance . The methylsulfanyl group in the target compound offers moderate lipophilicity compared to the methanesulfonamide in . This difference could impact solubility and bioavailability.

Sulfonamide Positioning: Cyclopropanesulfonamide is a recurring motif in patent examples (), suggesting its utility in conferring metabolic stability and rigidity.

Research Findings and Data Gaps

While structural analogs in patents and crystallographic studies highlight the importance of sulfonamide-heterocycle hybrids, specific biological data for the target compound (e.g., IC50 values, toxicity profiles) are absent in the provided evidence. Further studies using SHELXL () for crystallographic refinement or CCP4 () for macromolecular docking could elucidate its mechanism of action.

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